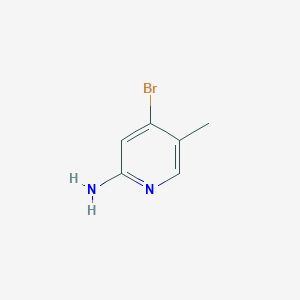

4-Bromo-5-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIZLNBSILWOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717098 | |

| Record name | 4-Bromo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033203-32-5 | |

| Record name | 4-Bromo-5-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-5-methylpyridin-2-amine chemical structure and synthesis

An In-depth Technical Guide to 4-Bromo-5-methylpyridin-2-amine: Chemical Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridine derivatives are foundational scaffolds for the synthesis of a vast array of therapeutic agents. Among these, this compound has emerged as a particularly valuable and versatile building block. Its strategic arrangement of a nucleophilic amino group, a reactive bromine atom, and an electron-donating methyl group on the pyridine ring offers a rich platform for molecular elaboration.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, a detailed, field-proven synthesis protocol, mechanistic insights, and its critical role in the development of biologically active molecules.

Core Molecular Data and Physicochemical Properties

This compound, also known as 5-bromo-4-methylpyridin-2-amine, is a substituted pyridine with the chemical formula C₆H₇BrN₂.[3] The presence of the bromine atom makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in constructing complex molecular architectures.[4][5][6] The amino group, in turn, provides a site for nucleophilic reactions and can be a key pharmacophoric element for interaction with biological targets.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [3] |

| CAS Number | 98198-48-2 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Appearance | Light yellow to brown solid/crystalline powder | [4][8] |

| Melting Point | 148-151 °C | [8] |

| SMILES | CC1=CC(=NC=C1Br)N | [3] |

| InChIKey | JDNCMHOKWINDKI-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The most prevalent and scalable method for the synthesis of this compound is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[6][9] This method is favored for its high selectivity, good yield, and use of relatively mild reaction conditions, which are crucial for both laboratory-scale and industrial production.[4][9]

Causality Behind Experimental Choices:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. Unlike harsher reagents like Br₂, NBS allows for a more controlled, selective bromination, minimizing the formation of common by-products such as the 3-bromo isomer or the 3,5-dibromo species.[4][9] The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) facilitates the dissolution of the starting material and the reagent.[5] Temperature control is paramount; conducting the initial addition at low temperatures (ice bath) and then allowing the reaction to proceed at a controlled room temperature (20°C) prevents over-bromination and ensures the selective formation of the desired 5-bromo isomer.[4][9]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Experimental Protocol

This protocol is based on a well-established method that ensures high selectivity and yield.[5][10]

Materials and Reagents:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[5] Cool the resulting solution in an ice bath.

-

Addition of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[5] Add this NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution through a dropping funnel, ensuring the temperature is maintained.[9]

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[5][9]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5][9]

-

Work-up: Upon completion, pour the reaction mixture into water. This will cause a brown solid to precipitate.[4][5]

-

Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash it thoroughly with water.[4][5]

-

Purification: Further purify the dried brown solid by washing it with approximately 164 ml of acetonitrile to remove impurities.[4][5]

-

Final Product: Filter the solid again and dry it under vacuum to obtain the final product, this compound. The expected yield is approximately 80% (42 g).[4][5]

Mechanistic Rationale for Regioselectivity

The high regioselectivity of the bromination at the C-5 position is a direct consequence of the electronic effects of the substituents on the pyridine ring. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Amino Group (-NH₂): This is a powerful electron-donating group (+M effect) that strongly activates the pyridine ring towards electrophilic attack. It increases the electron density, particularly at the ortho (C-3) and para (C-5) positions.[7]

-

Methyl Group (-CH₃): This is a weaker electron-donating group (+I effect) that also activates the ring.[7]

The combined activating and directing effects of both groups make the C-3 and C-5 positions the most electron-rich and thus the most susceptible to electrophilic attack. However, the bromine atom is introduced selectively at the C-5 position. This is because the C-5 position is para to the strongly activating amino group and experiences less steric hindrance compared to the C-3 position, which is situated between the amino and methyl groups.[7] This combination of electronic activation and steric accessibility makes the C-5 position the preferred site for bromination.[4][7]

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic bromination of 2-Amino-4-methylpyridine.

Conclusion and Future Outlook

This compound is a high-value intermediate whose importance in drug discovery and development cannot be overstated. Its synthesis via selective bromination of 2-Amino-4-methylpyridine is an efficient, scalable, and well-understood process. The dual functionality of the bromo and amino groups provides chemists with a versatile platform for generating molecular diversity, particularly through palladium-catalyzed cross-coupling reactions.[1][6] As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the utility of this compound as a key building block is set to expand, solidifying its role as a cornerstone of modern medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-Bromo-5-methylpyridin-2-amine

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide offers a detailed examination of the spectroscopic properties of 4-Bromo-5-methylpyridin-2-amine, a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Through a multi-technique approach, this document provides the foundational data and experimental context necessary for unambiguous structural confirmation and quality control.

Compound Overview

This compound is a substituted pyridine featuring an amine group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a versatile intermediate for creating more complex molecular architectures.[1][2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-bromo-5-methylpyridine, 4-Bromo-5-methyl-2-pyridinamine |

| CAS Number | 183299-46-1 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol [3] |

| Structure (SMILES) | CC1=C(Br)C=C(N)N=C1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum reveals three distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet (broad) | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

| Data sourced from patent CN201410406851.[1] |

Expert Interpretation:

-

The downfield shift of the H-6 proton (8.078 ppm) is characteristic of a proton adjacent to the nitrogen in the pyridine ring.

-

The H-3 proton at 6.406 ppm is shielded by the electron-donating amino group.

-

The broad singlet for the amino protons is typical and its chemical shift can vary with concentration and solvent.

-

The methyl group protons appear as a sharp singlet at 2.277 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (C-NH₂) |

| ~150 | C-6 |

| ~148 | C-5 (C-CH₃) |

| ~110 | C-4 (C-Br) |

| ~108 | C-3 |

| ~18 | C-7 (-CH₃) |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window.

-

Internal Standard: Tetramethylsilane (TMS) is typically used to reference the chemical shifts to 0 ppm, ensuring data comparability across different instruments.

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Caption: General experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[2]

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch (aromatic) | Pyridine Ring |

| 2950-2850 | C-H Stretch (aliphatic) | Methyl Group (-CH₃) |

| 1650-1590 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1100-1000 | C-Br Stretch | Bromo Group |

| Vibrational frequencies are based on typical ranges for these functional groups.[4] |

Expert Interpretation:

-

The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[4]

-

Absorptions in the 1600-1450 cm⁻¹ range confirm the aromatic nature of the pyridine ring.

-

The C-Br stretch is typically found in the fingerprint region and can be difficult to assign definitively without comparative analysis.

Attenuated Total Reflectance (ATR) is a common, convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and collect the spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[2]

Electrospray Ionization (ESI), a soft ionization technique, is well-suited for this polar molecule.

Table 5: ESI-MS Data for this compound

| m/z Value | Ion | Description |

| 188 / 190 | [M+H]⁺ | Protonated molecular ion |

| 187 / 189 | [M]⁺˙ | Molecular ion (less common in ESI) |

| Data is consistent with reported values.[1] |

Expert Interpretation:

-

Isotopic Pattern: The most critical diagnostic feature is the presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., 188 and 190). This is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).

-

Protonation: In ESI-MS, the basic nitrogen atoms of the pyridine ring and the amino group are readily protonated, leading to the observation of the [M+H]⁺ ion as the base peak.

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Caption: General workflow for ESI-MS analysis.

References

4-Bromo-5-methylpyridin-2-amine reactivity and functionalization

An In-Depth Technical Guide to the Reactivity and Functionalization of 4-Bromo-5-methylpyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, synthesis, and functionalization pathways. We delve into the electronic and steric factors governing its reactivity, with a primary focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-tested protocols, mechanistic insights, and comparative data are presented to empower researchers in leveraging this scaffold for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Value of a Substituted Pyridine

Substituted pyridine rings are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among the myriad of available building blocks, this compound (CAS No. 98198-48-2) has emerged as a particularly valuable intermediate.[2] Its utility stems from a strategically functionalized scaffold:

-

A 2-amino group , which acts as a powerful electron-donating group and a handle for further derivatization.

-

A 4-bromo substituent , perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions.[3][4]

-

A 5-methyl group , which provides steric and electronic modulation and can influence the pharmacokinetic properties of derivative compounds.

This unique combination allows for the selective and efficient introduction of diverse functionalities, making it a cornerstone intermediate for library synthesis and the development of novel chemical entities.[5]

Synthesis and Structural Analysis

Preferred Synthetic Route: Electrophilic Bromination

The most common and efficient synthesis of this compound involves the selective electrophilic bromination of the readily available starting material, 2-amino-4-methylpyridine.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent like N,N-Dimethylformamide (DMF) offers high selectivity for the 5-position.[3] This selectivity is crucial as it avoids the formation of di-brominated or other isomeric by-products, leading to a high-yield process with straightforward purification.[3]

Caption: Synthesis via electrophilic bromination.

Core Principles of Reactivity: Electronic and Steric Effects

The functionalization potential of this compound is dictated by the interplay of electronic and steric factors within the pyridine ring.

-

Electronic Effects: The pyridine ring is inherently electron-deficient. However, the substituents modulate this property significantly.

-

Amino Group (-NH₂): As a strong electron-donating group through resonance (+M effect), the 2-amino group increases electron density on the ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom).[4]

-

Bromine Atom (-Br): Located at the C4 position, it is para to the powerful electron-donating amino group. This arrangement polarizes the C-Br bond, increasing the electron density at C4 and making the bond highly susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in most cross-coupling reactions.[4]

-

Methyl Group (-CH₃): This group provides a weak electron-donating effect via induction (+I effect).[4]

-

-

Steric Effects: The bromine at C4 is flanked by the methyl group at C5 and a hydrogen atom at C3. This environment is relatively unencumbered, allowing facile access for bulky catalyst complexes to the C-Br bond.[4]

Collectively, these features render this compound an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions, often proceeding under milder conditions and with higher efficiency than its isomers.[4]

Palladium-Catalyzed Cross-Coupling: The Workhorse of Functionalization

Palladium-catalyzed reactions have transformed modern organic synthesis, and they are the primary methods for derivatizing this compound. These reactions enable the formation of C-C, C-N, and C-O bonds with high precision and functional group tolerance.[6][7]

Caption: A typical experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures by coupling the C-Br bond with an organoboron reagent, such as a boronic acid or ester.[5][8] This reaction is a cornerstone of medicinal chemistry for accessing novel scaffolds.[8]

Mechanism Overview: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for Suzuki coupling.

Representative Experimental Protocol:

-

Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.5 mmol).[8]

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[8]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][8]

-

Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 12-24 hours.[4] Monitor the reaction's progress by TLC or LC-MS.[8]

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[4]

-

Extraction: Wash the organic layer sequentially with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Data Summary: Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | Moderate to Good | [9] |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | Not Specified | [8] |

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction is an indispensable tool for synthesizing arylamines by coupling the C-Br bond with a primary or secondary amine.[7][10] Given the prevalence of N-aryl structures in pharmaceuticals, this transformation is of paramount importance.[10]

Mechanism Overview: The cycle is similar to the Suzuki coupling but involves coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.[10]

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Emerging Potential of 4-Bromo-5-methylpyridin-2-amine in Medicinal Chemistry: A Technical Guide

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role in the development of drugs targeting a wide array of biological targets, from kinases to central nervous system receptors. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 4-Bromo-5-methylpyridin-2-amine . We will explore its synthetic viability, its strategic importance as a chemical building block, and its prospective applications in drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview grounded in established chemical principles and structure-activity relationship (SAR) data from analogous compounds.

The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in drug discovery, renowned for its wide spectrum of pharmacological activities.[2] Derivatives have been successfully developed as anti-inflammatory, antihistaminic, antibacterial, antiviral, and anticancer agents.[2][3] A significant number of drugs on the market, such as the anti-inflammatory drug piroxicam and the anti-HIV agent delavirdine, feature this core structure.[2] The appeal of the 2-aminopyridine scaffold lies in its ability to act as a bioisostere for other functionalities and its capacity to engage in crucial hydrogen bonding interactions with protein targets, often mimicking the hinge-binding motif of ATP in kinases.

Synthesis of this compound: A Proposed Route

The proposed synthesis involves a regioselective electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. However, the 4-position is also activated. The methyl group at the 5-position will also influence the regioselectivity. A careful selection of the brominating agent and reaction conditions is crucial to favor bromination at the 4-position.

Proposed Experimental Protocol: Electrophilic Bromination

-

Dissolution: Dissolve 5-methylpyridin-2-amine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermicity of the reaction and improve selectivity.

-

Brominating Agent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent to the cooled solution of the starting material. The slow addition is critical to minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

This protocol is adapted from established procedures for the selective bromination of aminopyridine derivatives.[4][5][6]

Caption: Proposed synthesis route for this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of three key functional handles—the 2-amino group, the 4-bromo substituent, and the 5-methyl group—allows for a multitude of chemical transformations.

Kinase Inhibitors: A Primary Target Class

The 2-aminopyridine scaffold is a well-established "hinge-binder" in a variety of protein kinases. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of ATP. The bromine atom at the 4-position serves as an excellent handle for introducing further molecular complexity through transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4]

Table 1: Potential Cross-Coupling Reactions and their Applications

| Cross-Coupling Reaction | Reagent | Resulting Moiety | Potential Therapeutic Targets |

| Suzuki Coupling | Aryl/heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl structures | CDK, JAK, Src family kinases |

| Buchwald-Hartwig Amination | Amines | Aryl amines | GPCRs, ion channels |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes | PI3K, mTOR |

| Heck Coupling | Alkenes | Aryl alkenes | Various enzymes |

| Stille Coupling | Organostannanes | Biaryl or vinyl-aryl structures | Various enzymes |

This ability to systematically introduce a wide range of substituents at the 4-position allows for the exploration of the kinase active site and the optimization of potency and selectivity. For instance, the introduction of larger, hydrophobic groups can target the hydrophobic pocket adjacent to the ATP-binding site, a common strategy in the design of selective kinase inhibitors.

Caption: Conceptual binding of a derivative in a kinase active site.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the 2-aminopyridine scaffold has shown promise in a variety of other therapeutic areas. The ability to functionalize the 4-position of this compound opens up possibilities for developing novel agents for:

-

Central Nervous System (CNS) Disorders: Substituted aminopyridines have been investigated for their activity on various CNS targets. The introduction of specific aryl or alkyl groups via cross-coupling can modulate properties like lipophilicity and polarity, which are crucial for blood-brain barrier penetration.

-

Antibacterial and Antifungal Agents: The 2-aminopyridine core is present in several antimicrobial compounds.[3] Derivatization of this compound could lead to new compounds with improved potency and a broader spectrum of activity against resistant pathogens.

-

Anti-inflammatory and Analgesic Drugs: As mentioned earlier, the 2-aminopyridine scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). New derivatives could be explored for their potential as novel anti-inflammatory or analgesic agents with improved side-effect profiles.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds

While direct SAR data for this compound is unavailable, valuable insights can be gleaned from studies on structurally related 2-aminopyridine derivatives.

-

Substitution at the 4-position: In many kinase inhibitor series, the nature of the substituent at the 4-position of the pyridine ring is a key determinant of potency and selectivity. Aromatic and heteroaromatic groups are often well-tolerated and can engage in additional π-stacking or hydrophobic interactions within the active site.

-

The 5-methyl group: The methyl group at the 5-position can serve to improve metabolic stability by blocking a potential site of oxidation. It can also provide a steric constraint that may favor a particular binding conformation, potentially enhancing selectivity for a specific target.

-

The 2-amino group: This group is often crucial for the primary interaction with the target protein, typically through hydrogen bonding. It can also be a site for further derivatization to modulate solubility and other physicochemical properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its straightforward proposed synthesis and the versatility of its functional groups make it an attractive starting point for the development of novel therapeutic agents. The strong precedent for the broad biological activity of 2-aminopyridine derivatives, particularly as kinase inhibitors, provides a solid rationale for the investigation of libraries based on this scaffold.

Future research should focus on:

-

Optimizing the synthesis: Developing a robust and scalable synthesis of this compound is the first critical step.

-

Library Synthesis: Utilizing high-throughput chemistry to generate a diverse library of derivatives through various cross-coupling reactions at the 4-position.

-

Biological Screening: Screening these libraries against a panel of relevant biological targets, with an initial focus on protein kinases implicated in cancer and inflammatory diseases.

-

Lead Optimization: Elucidating the structure-activity relationships to guide the optimization of hit compounds into potent and selective clinical candidates.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-氨基-5-溴-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

4-Bromo-5-methylpyridin-2-amine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with significant biological and physical properties.[1][2] Among the vast array of substituted pyridines, 4-Bromo-5-methylpyridin-2-amine has emerged as a particularly valuable and versatile building block.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to a wide range of cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a powerful platform for generating diverse molecular architectures.[1] This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing field-proven insights and detailed protocols for its effective utilization in organic synthesis.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98198-48-2 | [3] |

| Molecular Formula | C₆H₇BrN₂ | [3][4] |

| Molecular Weight | 187.04 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 148-151 °C | [4][6] |

| Purity | ≥98.0% (typical) | [4] |

| SMILES | CC1=CC(=NC=C1Br)N | [3] |

| InChI Key | JDNCMHOKWINDKI-UHFFFAOYSA-N | [3] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant, and may cause respiratory irritation.[3][6] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] For detailed safety information, always consult the Safety Data Sheet (SDS).[7][8][9][10][11]

Synthesis of this compound

The reliable and high-yielding synthesis of this compound is crucial for its widespread use. The most common and efficient method involves the electrophilic bromination of 2-amino-4-methylpyridine.

Synthetic Protocol: Bromination of 2-amino-4-methylpyridine

This protocol describes a selective bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS) as the brominating agent.[12][13] This method is favored for its high selectivity, mild reaction conditions, and straightforward work-up, minimizing the formation of di-brominated or other isomeric byproducts.[13]

Materials:

-

2-amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer

-

Three-neck round-bottom flask

-

Dropping funnel

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 equivalent) in DMF.[12]

-

Cool the solution in an ice bath to 0-5 °C.[12]

-

Prepare a solution of NBS (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, maintaining the temperature below 10 °C.[12]

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

This method typically provides the desired product in good yield (around 80%) and high purity.[13]

Core Synthetic Applications: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of more complex molecules through a variety of C-C and C-N bond-forming reactions.[14] The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the 2-amino group can be further functionalized or used to direct the formation of fused heterocyclic systems.[1]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[15][16][17] this compound is an excellent substrate for this transformation, readily coupling with a wide range of aryl- and heteroarylboronic acids.[15][17]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[15][16]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[15]

-

Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[15]

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[15]

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[15][16]

-

Stir the reaction mixture at 85-95 °C and monitor by TLC.[15][16]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Substrate (5-bromo-2-methylpyridin-3-amine) [15]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |

| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |

| 4-Methoxyphenylboronic acid | 2-Amino-4-methyl-5-(4-methoxyphenyl)pyridine | 88 |

| 4-Chlorophenylboronic acid | 2-Amino-4-methyl-5-(4-chlorophenyl)pyridine | 78 |

| 4-Fluorophenylboronic acid | 2-Amino-4-methyl-5-(4-fluorophenyl)pyridine | 80 |

This data, from a structurally similar substrate, provides a strong indication of expected yields.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is another indispensable tool in the synthetic chemist's arsenal, facilitating the formation of carbon-nitrogen bonds.[18][19] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, opening up avenues to a vast chemical space of novel aminopyridine derivatives.[18][20]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a secondary amine.[18]

Materials:

-

This compound

-

Secondary amine (e.g., dimethylamine, 2.0 M solution in THF)

-

Palladium(II) acetate [Pd(OAc)₂]

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Sealable reaction tube

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and dppp (4 mol%).[18]

-

Evacuate and backfill the tube with an inert gas.[18]

-

Add anhydrous toluene, followed by the solution of the volatile amine (1.5 equiv).[18]

-

Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination, and optimization may be required for different amine coupling partners.[21][22]

Visualization of Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams depict a typical experimental workflow and the logical relationship of this building block to various classes of final products.

Caption: A representative experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical relationship of this compound to various product classes and applications.

Conclusion

This compound has firmly established itself as a high-value, versatile building block in the field of organic synthesis.[4][5] Its strategic placement of functional groups allows for the facile and efficient construction of a wide array of complex molecular architectures. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as detailed in this guide, provide researchers with reliable methods to access novel chemical entities. As the demand for innovative pharmaceuticals, agrochemicals, and functional materials continues to grow, the importance of key intermediates like this compound in driving discovery and development is undeniable.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. heteroletters.org [heteroletters.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to 4-Bromo-5-methylpyridin-2-amine and Its Isomeric Analogue: Synthesis, Derivatization, and Application

Introduction: The Strategic Value of Substituted Aminopyridines

In the landscape of modern medicinal chemistry and materials science, pyridyl scaffolds are foundational. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them a cornerstone of drug design. Within this class, substituted aminobromopyridines represent a particularly powerful and versatile class of synthetic intermediates. These molecules are bifunctional building blocks, offering two distinct and orthogonally reactive sites: a nucleophilic amino group and a bromine-substituted carbon atom primed for cross-coupling reactions.

This guide provides an in-depth technical exploration of the synthesis and derivatization of key aminobromomethyl-pyridine scaffolds. While the initial topic of interest is 4-Bromo-5-methylpyridin-2-amine, the vast majority of published, field-proven applications feature its commercially available and highly versatile isomer, 5-Bromo-4-methylpyridin-2-amine (CAS No. 98198-48-2). Therefore, this whitepaper will focus primarily on the latter, providing a robust framework for its synthesis, reactivity, and the biological significance of its derivatives, while acknowledging its relationship to other isomers. Researchers, scientists, and drug development professionals will find the following sections rich with actionable protocols, mechanistic insights, and a well-referenced overview of the compound's utility.[1][2][3]

Physical and Chemical Properties of the Core Scaffold: 5-Bromo-4-methylpyridin-2-amine

| Property | Value | Reference |

| CAS Number | 98198-48-2 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | Brown solid | [4] |

| Melting Point | 148-151 °C | [1] |

| Purity | ≥98.0% | [1] |

Part 1: Synthesis of the Core Intermediate: 5-Bromo-4-methylpyridin-2-amine

The most efficient and widely adopted method for producing 5-Bromo-4-methylpyridin-2-amine is the regioselective electrophilic bromination of 2-Amino-4-methylpyridine.[4][5] The key to this synthesis is controlling the reaction conditions to ensure mono-bromination at the C5 position, which is activated by the ortho/para-directing amino group at C2, while avoiding the formation of di-brominated or other isomeric byproducts.[5][6]

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is selected as the brominating agent over harsher reagents like Br₂. It provides a slow, controlled release of electrophilic bromine (Br⁺), which is crucial for achieving high regioselectivity and minimizing over-bromination. Its use under mild conditions (0°C to 20°C) prevents the formation of unwanted by-products that can occur at higher temperatures.[5][6]

-

N,N-Dimethylformamide (DMF): DMF is an ideal polar aprotic solvent for this reaction. It readily dissolves the starting aminopyridine and NBS, facilitating a homogeneous reaction mixture. Its high polarity stabilizes the charged intermediates during the electrophilic aromatic substitution mechanism.

Diagram: Synthesis of 5-Bromo-4-methylpyridin-2-amine

Caption: Regioselective bromination workflow.

Field-Proven Experimental Protocol: Synthesis

This protocol is adapted from established and patented methods for high-yield synthesis.[4][5]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq, e.g., 30 g, 277.8 mmol) in N,N-Dimethylformamide (DMF, approx. 5 volumes, e.g., 150 ml).[4][5]

-

Cooling: Cool the solution in an ice bath to maintain a low temperature during the addition of the brominating agent.

-

Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq, e.g., 49.44 g, 277.8 mmol) in DMF. Add this solution dropwise to the cooled pyridine solution, ensuring the temperature is maintained.[4]

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for 8-10 hours.[5]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[4][5]

-

Work-up & Isolation: Pour the reaction mixture into ice water. This will cause a brown solid to precipitate. Filter the solid using a Buchner funnel and wash it thoroughly with water.[4]

-

Purification: Wash the dried solid with acetonitrile to remove impurities. Filter the solid again and dry it to obtain the final product. The expected yield is approximately 80%.[4]

Part 2: The Core Directive of Reactivity - Derivatization Strategies

The synthetic power of 5-Bromo-4-methylpyridin-2-amine lies in its two primary reactive handles. The bromine atom at the C5 position is an ideal electrophile for palladium-catalyzed cross-coupling reactions, while the amino group at C2 is a potent nucleophile.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most powerful and frequently employed method for derivatizing this scaffold.[7][8][9] It facilitates the formation of a C(sp²)-C(sp²) bond between the pyridine ring and a wide variety of aryl or heteroaryl groups, which is a critical step in building the complex biaryl structures common in pharmaceuticals.[7][8]

Causality of Reaction Conditions:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust and commonly used catalyst for this transformation.[8][9] The phosphine ligands stabilize the Pd(0) state and are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle. More advanced systems using Palladium(II) acetate with specialized ligands like SPhos can also be highly effective, sometimes offering faster reaction times or broader substrate scope.[7]

-

Base: An inorganic base, typically Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), is essential.[7][8] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[7][8] The organic solvent solubilizes the pyridine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for Suzuki coupling.

Field-Proven Experimental Protocol: Suzuki Coupling

This generalized protocol is based on multiple successful reports for the Suzuki coupling of aminobromopyridines.[8][9]

-

Inert Atmosphere: To a dry Schlenk flask, add 5-Bromo-4-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0-2.5 eq).[8][9]

-

Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[9] Then, add the degassed solvent system, typically 1,4-dioxane and water in a 4:1 ratio.[8][9]

-

Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously.[8][9]

-

Monitoring: Monitor the reaction for 12-18 hours using TLC or LC-MS until the starting material is consumed.[9]

-

Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation: Suzuki Coupling Yields

The efficiency of the Suzuki coupling can be influenced by the electronic properties of the boronic acid coupling partner. The following data, adapted from studies on the analogous 5-bromo-2-methylpyridin-3-amine, illustrates typical yields.[7][8]

| Arylboronic Acid Partner | Substituent Type | Typical Yield (%) |

| Phenylboronic acid | Neutral | 85 |

| 4-Methylphenylboronic acid | Electron-Donating | 82 |

| 4-Methoxyphenylboronic acid | Electron-Donating | 88 |

| 4-Chlorophenylboronic acid | Electron-Withdrawing | 78 |

| 4-Fluorophenylboronic acid | Electron-Withdrawing | 80 |

Yields are based on reactions using the Pd(PPh₃)₄ catalyst system and are representative of the substrate class.[7]

B. Derivatization of the 2-Amino Group

The nucleophilic amino group provides a second vector for diversification. It can be acylated, alkylated, or used as an anchor point to construct fused heterocyclic ring systems.[3]

A common strategy involves the acylation of the amine, for instance, to form an acetamide. This can serve two purposes: it can act as a protecting group to prevent side reactions during subsequent transformations, or the resulting amide can be a key pharmacophore in the final molecule.[8]

Field-Proven Experimental Protocol: N-Acetylation

This protocol is adapted from the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide.[8]

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 5-bromo-4-methylpyridin-2-amine (1.0 eq) in acetonitrile (approx. 10 volumes).

-

Reagent Addition: Add acetic anhydride (1.0 eq) and a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reaction: Stir the solution at 60 °C for 30 minutes, monitoring by TLC.

-

Work-up: Evaporate the solvent under reduced pressure. Cool the residue to room temperature and add water dropwise to precipitate the product.

-

Isolation: Stir the resulting slurry for one hour, then filter the solid, wash with water, and dry to yield the N-acetylated product.

Part 3: Applications in Drug Discovery and Agrochemicals

The true value of 5-Bromo-4-methylpyridin-2-amine is realized in the biological activity of its derivatives. The ability to rapidly generate diverse libraries of compounds via Suzuki coupling has made it a valuable building block in the search for new therapeutic agents.[2][10]

-

Anticancer Agents: Derivatives of this scaffold have been explored as potent inhibitors of various kinases, which are key regulators of cell growth and proliferation. Fused pyrimido[4,5-d]pyrimidine systems, constructed using the amino group, have shown particular promise as inhibitors of cyclin-dependent kinases (CDKs).[3]

-

Antimicrobial and Anti-Biofilm Agents: A 2017 study described a series of novel pyridine derivatives synthesized via Suzuki coupling from a related isomer.[8] Several of these compounds displayed significant biofilm inhibition activity against Escherichia coli, with one derivative, 4f , showing 91.95% inhibition.[8]

-

Anti-Thrombolytic Activity: The same study also investigated the "clot lysis" or anti-thrombolytic activity of the synthesized derivatives. Compound 4b exhibited the highest activity, with a 41.32% lysis value against clot formation in human blood.[8]

-

Nitric Oxide Synthase (iNOS) Inhibitors: Analogues based on the 2-amino-4-methylpyridine core have been designed and synthesized as inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases.[11]

-

Agrochemicals: Beyond pharmaceuticals, the scaffold is a key intermediate in the development of modern agrochemicals, including effective herbicides and fungicides that contribute to improved crop protection.[2][10]

Conclusion and Future Outlook

5-Bromo-4-methylpyridin-2-amine and its related isomers are far more than simple chemical intermediates; they are enabling building blocks for innovation. Their well-defined and predictable reactivity, particularly in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the systematic and efficient exploration of chemical space. The proven biological activities of their derivatives across oncology, infectious disease, and inflammation underscore their continued importance in drug discovery pipelines. As synthetic methodologies continue to advance, the strategic application of this scaffold will undoubtedly lead to the development of next-generation pharmaceuticals and high-performance materials.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthetic Landscape: A Technical Guide to 4-Bromo-5-methylpyridin-2-amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of a Key Heterocyclic Building Block.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are prized for their ability to interact with a wide range of biological targets. Among these, 4-Bromo-5-methylpyridin-2-amine and its isomers stand out as exceptionally versatile building blocks. The strategic placement of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a rich platform for generating diverse molecular architectures with significant therapeutic potential.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, and critical applications of this compound, with a focus on empowering researchers in their drug discovery endeavors.

Clarifying the Isomeric Landscape

It is crucial to distinguish between the closely related and commercially available isomers of bromomethylaminopyridine, as the specific substitution pattern dictates their reactivity and suitability for different synthetic strategies. The primary isomers of interest are:

-

This compound: The focus of this guide.

-

2-Amino-5-bromo-4-methylpyridine: A commonly used isomer in pharmaceutical and agrochemical synthesis.[4]

-

5-Bromo-4-methylpyridin-2-amine: Another key isomer with distinct reactivity.

This guide will primarily focus on This compound , while acknowledging the utility and commercial sources of its important isomers.

Commercial Availability and Sourcing

This compound and its isomers are available from a range of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this intermediate, it is imperative to verify the CAS number and specifications to ensure the correct isomer is procured.

| Supplier | Isomer | CAS Number | Purity | Notes |

| Sigma-Aldrich | 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | 98% | - |

| Chem-Impex | 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | ≥ 99% (GC) | Key intermediate for pharmaceuticals and agrochemicals.[4] |

| Tokyo Chemical Industry (TCI) | 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 | >98.0% (GC) | Also known as 2-Amino-5-bromo-4-picoline. |

| BLD Pharm | 4-Bromo-N-(5-methylpyridin-2-yl)pyridin-2-amine | Not specified | Not specified | - |

| Sincere-Chem | 4-amino-5-bromo-2-methylpyridine | 10460-50-1 | Not specified | -[5] |

| Achmem | 4-Bromo-5-methylpyrimidin-2-amine | 1245643-74-6 | 98% | Note: This is a pyrimidine, not a pyridine.[6] |

| Visa Chem Private Limited | 2-Bromo-5-methylpyridin-4-amine | 79055-60-0 | 98% | Available as a powder for laboratory use.[7] |

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[1] Derivatives of bromomethylpyridines have been successfully utilized to synthesize potent inhibitors for a variety of kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[1]

The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.[3][8] This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Protocol: Regioselective Bromination of 2-Amino-4-methylpyridine

A reliable and high-yielding method for the synthesis of the related isomer, 2-amino-5-bromo-4-methylpyridine, involves the regioselective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[8] This protocol offers high selectivity and avoids the formation of common isomeric by-products.[8]

Materials and Reagents:

-

2-amino-4-methylpyridine

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Buchner funnel

-

Acetonitrile

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF.[8]

-

Cool the solution in an ice bath.

-

Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of NBS in DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine.[8]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 8-10 hours.[8]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.[8]

-

Work-up: Pour the reaction mixture into ice water, which will cause a brown solid to precipitate.[9]

-

Filter the solid using a Buchner funnel and wash it thoroughly with water.[9]

-

Purification: Wash the dried brown solid with 164 ml of acetonitrile.[9]

-

Filter the solid again and dry it to obtain the final product, 2-amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.[9]

Causality and Experimental Rationale:

The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at controlled temperatures is key to achieving high regioselectivity for the 5-position. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, and the steric hindrance from the methyl group at the 4-position directs the incoming electrophile (bromonium ion from NBS) to the less hindered 5-position. Maintaining a low temperature during the initial addition of NBS helps to control the reaction rate and prevent the formation of over-brominated by-products.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the regioselective bromination of 2-amino-4-methylpyridine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

Wash face, hands, and any exposed skin thoroughly after handling.[11]

-

Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

IF ON SKIN: Wash with plenty of soap and water.[11]

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

This compound and its isomers are high-value scaffolds in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Their commercial availability, coupled with well-established synthetic protocols, makes them readily accessible to researchers. A thorough understanding of their reactivity, handling, and applications, as outlined in this guide, is essential for leveraging these powerful building blocks in the pursuit of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. achmem.com [achmem.com]

- 7. indiamart.com [indiamart.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Amino-5-bromo-4-methylpyridine 98 98198-48-2 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-5-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key component in a vast array of pharmacologically active molecules.[1] 4-Bromo-5-methylpyridin-2-amine, a member of this important class, represents a valuable synthetic intermediate. Its unique substitution pattern offers medicinal chemists a powerful tool for molecular exploration in the pursuit of novel therapeutics. The presence of amino, bromo, and methyl groups on the pyridine ring allows for a variety of chemical transformations, making it a key building block in the synthesis of more complex molecules.[2]

This guide provides a comprehensive overview of the safety and handling precautions necessary for this compound, drawing upon data from structurally related compounds to ensure a thorough understanding of its potential hazards. Given the absence of a specific Safety Data Sheet (SDS) for this exact isomer, this document extrapolates information from closely related bromo-methyl-aminopyridine analogues to provide a robust safety framework.

Section 1: Hazard Identification and Analysis

GHS Hazard Classification (Inferred)

Based on available data for structural isomers, this compound should be handled as a compound with the following GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 2: Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its safe handling and for predicting its behavior in various experimental settings. The following table summarizes the key properties of this compound, with some data inferred from its isomer, 2-Amino-5-bromo-4-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [3] |

| Molecular Weight | 187.04 g/mol | [3] |

| Appearance | Likely a solid (e.g., light yellow crystalline solid) | Inferred from analogues[4] |

| Melting Point | Isomer (2-Amino-5-bromo-4-methylpyridine): 148-151 °C |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer operations should be conducted within the fume hood to minimize the risk of inhalation. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[4][5]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[6][7]

-

Skin Protection: A flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile) are required.[6] Always inspect gloves for any signs of degradation before use and change them frequently.

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent accidental exposure.

-

Container: Store in a tightly sealed, properly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a prompt and informed response is critical.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]

-

Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[6]

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-5-methylpyridin-2-amine and its Isomeric Landscape for Drug Discovery Professionals

A Note on Isomeric Specificity: Information regarding the specific isomer 4-Bromo-5-methylpyridin-2-amine is limited in publicly available scientific literature. This guide will provide a comprehensive overview of the closely related and well-documented isomer, 5-Bromo-4-methylpyridin-2-amine (CAS No. 98198-48-2) . The data presented herein serves as a robust foundation for researchers, as the physicochemical properties, reactivity, and synthetic pathways are anticipated to share similarities. Key differences arising from the altered substituent positions will be highlighted from a mechanistic perspective to provide a comparative understanding.

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry